molecular formula C21H20ClN5O4S B12937336 Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- CAS No. 160857-64-7

Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)-

Cat. No.: B12937336
CAS No.: 160857-64-7
M. Wt: 473.9 g/mol
InChI Key: KUBAWDKHYOSDOA-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole

This heterocycle contributes to:

  • Electron-withdrawing effects : Stabilizes adjacent groups via conjugation.
  • Bioisosteric properties : Mimics amide or ester groups, enhancing metabolic stability.
  • Geometric constraints : Planar structure facilitates π-π stacking with biological targets.

Sulfonamide

The -SO$$_2$$NH- bridge:

  • Hydrogen-bonding capacity : The sulfonyl group acts as a hydrogen-bond acceptor, while the NH serves as a donor.
  • Acid-base behavior : The NH proton exhibits weak acidity (pK$$_a$$ ~10), influencing solubility at physiological pH.

4-Chlorophenyl

  • Electrophilic substitution : The chlorine atom directs further reactions to the meta position.
  • Lipophilicity : Enhances membrane permeability, critical for bioactive molecules.

Table 1: Key Functional Group Properties

Functional Group Key Interactions Biological Relevance
1,3,4-Oxadiazole π-π stacking, conjugation Enzyme inhibition
Sulfonamide Hydrogen bonding, acidity Target binding
4-Chlorophenyl Hydrophobicity, steric bulk Membrane penetration

Tautomeric Forms and Stereochemical Considerations

Tautomerism

The 1,3,4-oxadiazole ring exhibits prototropic tautomerism under acidic or basic conditions:
$$
\text{O} = \text{C}-\text{N} \leftrightarrow \text{HO}-\text{C} = \text{N}
$$
This equilibrium impacts electronic distribution and binding affinity.

Stereochemistry

  • Dihydropyridine ring : The non-planar structure introduces chair-like conformations , but no chiral centers exist due to symmetry.
  • Sulfonamide bridge : Free rotation around the S-N bond allows multiple conformers, though steric hindrance from adjacent groups may restrict mobility.
  • Oxadiazole substituent : The 4-chlorophenyl group lies in the same plane as the heterocycle due to conjugation, eliminating stereoisomerism at this site.

Table 2: Tautomeric and Conformational Analysis

Feature Tautomeric Forms Stereochemical Outcome
1,3,4-Oxadiazole Prototropic shifts Altered electron density
Dihydropyridine Chair conformers No enantiomers
Sulfonamide Rotamers Variable binding modes

Properties

CAS No.

160857-64-7

Molecular Formula

C21H20ClN5O4S

Molecular Weight

473.9 g/mol

IUPAC Name

N-[4-[[4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,6-dihydro-2H-pyridin-1-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H20ClN5O4S/c1-14(28)23-18-6-8-19(9-7-18)32(29,30)26-27-12-10-16(11-13-27)21-25-24-20(31-21)15-2-4-17(22)5-3-15/h2-10,26H,11-13H2,1H3,(H,23,28)

InChI Key

KUBAWDKHYOSDOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C3=NN=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common method includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation .

Comparison with Similar Compounds

Sulfonamide Variations

  • Norsulfazole Sodium: The sulfonamide-thiadiazole combination may favor ionic interactions in hydrophilic environments .

Heterocyclic Moieties

  • 1,3,4-Oxadiazole (Target) : Enhances rigidity and electron-deficient character, promoting π-π stacking with aromatic residues.
  • Isoxazole (Analogues) : Less electron-deficient, possibly reducing binding affinity but improving solubility .

Chlorophenyl vs. Methyl Substituents

  • The 4-chlorophenyl group in the target compound increases lipophilicity compared to methyl-substituted analogues, likely improving blood-brain barrier penetration .

Computational and Experimental Insights

For example:

  • Hydrophobic Enclosure : The chlorophenyl and oxadiazole groups may create a hydrophobically enclosed environment, enhancing binding via van der Waals interactions .
  • Hydrogen Bonding : The sulfonamide and acetamide groups could form neutral-neutral hydrogen bonds in enclosed regions, a feature correlated with high-affinity binding in Glide XP .

Biological Activity

Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)-) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities supported by various research findings.

Chemical Structure and Properties

The compound can be classified as an acetamide derivative featuring a 4-chlorophenyl group and a 1,3,4-oxadiazole moiety. The presence of these functional groups contributes to its diverse biological activities.

  • Molecular Formula: C₁₈H₁₈ClN₅O₃S
  • Molecular Weight: 403.88 g/mol

1. Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often act by targeting key enzymes involved in cancer cell proliferation.

  • Mechanism of Action: The oxadiazole derivatives have been shown to inhibit various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer progression .

Table 1: Summary of Anticancer Studies Involving Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Oxadiazole Derivative AMCF-710.5HDAC Inhibition
Oxadiazole Derivative BHepG28.2Thymidylate Synthase Inhibition
Acetamide DerivativeA54912.0Multi-targeted

2. Antimicrobial Activity

The antimicrobial potential of acetamide derivatives has also been investigated. Studies suggest that these compounds can exhibit antibacterial and antifungal properties.

  • Activity Spectrum: Acetamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Acetamide Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Acetamide AStaphylococcus aureus32 µg/mL
Acetamide BEscherichia coli16 µg/mL
Acetamide CCandida albicans64 µg/mL

3. Additional Pharmacological Activities

Beyond anticancer and antimicrobial effects, acetamide derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity: Some studies have indicated that these compounds may reduce inflammation markers in vitro.
  • Antioxidant Properties: The presence of the oxadiazole moiety is associated with enhanced antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • In Vitro Assessment of Oxadiazole Derivatives:
    • A study evaluated the cytotoxic effects of several oxadiazole derivatives on different cancer cell lines. Results indicated that modifications to the oxadiazole structure significantly influenced their potency against cancer cells .
  • Molecular Docking Studies:
    • Molecular docking studies suggest that acetamide derivatives can effectively bind to target proteins involved in cancer progression, indicating a potential mechanism for their anticancer activity .

Q & A

Q. Characterization Tools :

  • NMR : Confirm regiochemistry of the oxadiazole (C-2 proton at δ 8.5–9.0 ppm in ¹H NMR) and dihydropyridine protons (δ 2.5–3.5 ppm).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
  • FTIR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and acetamide C=O (~1680 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when synthesizing the 1,3,4-oxadiazole moiety?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance cyclization efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate dehydrative cyclization.
  • Temperature Control : Perform reactions under reflux (80–120°C) with microwave-assisted synthesis to reduce time (30–60 mins vs. 12–24 hrs conventionally) .

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